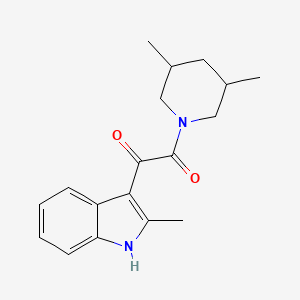![molecular formula C18H21N3O2 B2638749 2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325526-78-9](/img/structure/B2638749.png)
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPP and has been widely studied for its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of EPPP involves its interaction with various proteins and enzymes in the body. EPPP has been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in increased dopamine levels in the synapse, leading to enhanced dopaminergic signaling. EPPP has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
EPPP has been shown to have various biochemical and physiological effects in the body. In the brain, EPPP has been shown to increase dopamine levels, leading to enhanced dopaminergic signaling. This could have implications in the treatment of neurological disorders such as Parkinson's disease and addiction. In cancer cells, EPPP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to the induction of apoptosis and inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EPPP in lab experiments is its potency and selectivity in inhibiting the dopamine transporter and various enzymes involved in cancer cell growth and survival. This makes it a valuable tool for studying the mechanisms of these proteins and developing novel therapeutic agents. However, one of the limitations of using EPPP is its potential toxicity and side effects, which could affect the validity of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of EPPP. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to explore its potential as a cancer therapy and develop novel therapeutic agents based on its mechanisms of action. Additionally, further studies are needed to determine its safety and potential side effects, which could affect its clinical use in the future.
Méthodes De Synthèse
The synthesis of EPPP involves the reaction of 4-ethoxyaniline with 2-methylpropanal in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to obtain the final product, EPPP. This synthesis method has been extensively studied and optimized to obtain high yields of EPPP.
Applications De Recherche Scientifique
EPPP has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, EPPP has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could have implications in the treatment of neurological disorders such as Parkinson's disease and addiction. In cancer research, EPPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EPPP has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and develop novel therapeutic agents.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-23-15-7-5-14(6-8-15)16-11-17-18(22)20(12-13(2)3)9-10-21(17)19-16/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQTOGROZYAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)


![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)



